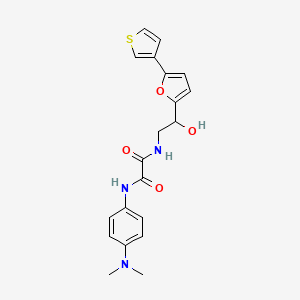

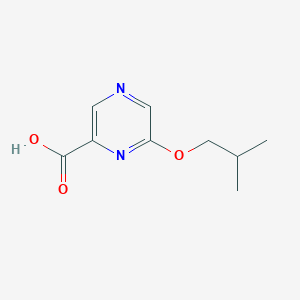

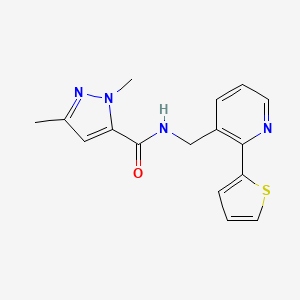

5-(2-Fluoro-3-pyridyl)-1H-pyrrole-3-carbaldehyde

Übersicht

Beschreibung

The compound of interest, 5-(2-Fluoro-3-pyridyl)-1H-pyrrole-3-carbaldehyde, is a multifunctionalized pyrrole derivative. Pyrrole derivatives are significant in the field of organic chemistry due to their presence in various biologically active compounds and their utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of a fluoropyridyl group in the compound suggests potential for enhanced biological activity and unique chemical properties.

Synthesis Analysis

The synthesis of pyrrole-3-carbaldehydes, which are structurally related to the compound , can be achieved through a one-pot three-component reaction. This process involves the use of 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines in a palladium-catalyzed Sonogashira coupling reaction, followed by a silver-mediated annulation to access the functionalized pyrrole-3-carbaldehydes . Although the specific synthesis of this compound is not detailed, the methodologies described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of this compound is not directly analyzed in the provided papers, related compounds have been studied using various computational methods. For instance, the structural and optical properties of a similar compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, were investigated using both experimental and theoretical approaches, including Hartree-Fock (HF) and Density Functional Theory (DFT) calculations . These methods could be applied to the compound of interest to predict its molecular structure and properties.

Chemical Reactions Analysis

The reactivity of pyrrole-3-carbaldehyde derivatives is influenced by the presence of the aldehyde group, which can participate in various chemical reactions. For example, the synthesis of 5-trifluoroacetylpyrrole-2-carbaldehydes involves the trifluoroacetylation of pyrrole-2-carbaldehyde acetals, followed by acid-catalyzed hydrolysis . This suggests that the aldehyde group in this compound could undergo similar reactions, potentially leading to the formation of various substituted pyrrole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be influenced by substituents on the pyrrole ring. For instance, the introduction of electron-withdrawing groups such as fluorine can affect the electron density distribution within the molecule, as seen in the molecular docking study of a fluorinated pyrazole derivative . This could have implications for the reactivity and interaction of this compound with biological targets. Additionally, the synthesis of pyrrole-2-carbaldehyde derivatives by oxidative annulation suggests that the compound may have unique oxidative properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

- New Synthesis Pathways : A study described the synthesis of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes from corresponding 2-aryl-5-(bromomethyl)-1-pyrrolines. This method provides a new pathway for synthesizing various 3-fluorinated pyrroles, demonstrating the potential for creating new compounds in this class (Surmont et al., 2009).

Pharmaceutical and Medicinal Chemistry

- Antimicrobial Activity : A study on the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide showed that these compounds, which can be derived from pyrrole-5-carbaldehydes, have significant antimicrobial activities. This indicates potential applications in developing new antimicrobial agents (Bayrak et al., 2009).

Material Science and Chemistry

- Organic Synthesis for Materials : A study on the synthesis and spectroscopic study of 1,1′-methylene-2,2′-pyrromethen-5[1H]-one, derived from pyrrole-5-carbaldehydes, showed brilliant fluorescence with high quantum yield, suggesting its potential in material sciences, particularly in the development of optoelectronic materials (Es et al., 2010).

Wirkmechanismus

Target of Action

The primary target of 5-(2-Fluoro-3-pyridyl)-1H-pyrrole-3-carbaldehyde, also known as MFCD20668945, is the metabotropic glutamate receptor type 1 (mGluR1) . mGluR1 is a type of glutamate receptor that is found in the brain and is involved in a variety of neurological processes.

Mode of Action

The compound interacts with mGluR1 in the brain, binding to the receptor and influencing its activity

Pharmacokinetics

It is known that the compound has high uptake in the rat brain . The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

It is known that the compound has high specific binding with mglur1 in the rat brain , suggesting that it may influence neurological processes regulated by this receptor.

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(2-fluoropyridin-3-yl)-1H-pyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-10-8(2-1-3-12-10)9-4-7(6-14)5-13-9/h1-6,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWULGUFWNCOHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C2=CC(=CN2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]disulfanyl]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B2507845.png)

![Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2507848.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2507850.png)

![3-allyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507852.png)

![N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide](/img/structure/B2507853.png)

![4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2507855.png)